BenchChemオンラインストアへようこそ!

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Medicinal Chemistry GPER Modulation Kinase Inhibition

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1798487-09-8) is a synthetic small molecule that bridges a 4,5-dimethylthiazole amine head group to a 5,6,7,8-tetrahydroquinolin-4-yloxy tail via an acetamide linker. The tetrahydroquinoline scaffold is recognized in medicinal chemistry for conferring affinity to multiple target classes including G protein-coupled estrogen receptor (GPER) and ion channels, while the 4,5-dimethylthiazole moiety has been independently associated with kinase inhibition and cytotoxicity against cancer cell lines.

Molecular Formula C16H19N3O2S
Molecular Weight 317.41
CAS No. 1798487-09-8
Cat. No. B2572990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
CAS1798487-09-8
Molecular FormulaC16H19N3O2S
Molecular Weight317.41
Structural Identifiers
SMILESCC1=C(SC(=N1)NC(=O)COC2=C3CCCCC3=NC=C2)C
InChIInChI=1S/C16H19N3O2S/c1-10-11(2)22-16(18-10)19-15(20)9-21-14-7-8-17-13-6-4-3-5-12(13)14/h7-8H,3-6,9H2,1-2H3,(H,18,19,20)
InChIKeyDIMGQNJDWMSSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1798487-09-8): Baseline Identity and Scaffold Context


N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide (CAS 1798487-09-8) is a synthetic small molecule that bridges a 4,5-dimethylthiazole amine head group to a 5,6,7,8-tetrahydroquinolin-4-yloxy tail via an acetamide linker. The tetrahydroquinoline scaffold is recognized in medicinal chemistry for conferring affinity to multiple target classes including G protein-coupled estrogen receptor (GPER) and ion channels, while the 4,5-dimethylthiazole moiety has been independently associated with kinase inhibition and cytotoxicity against cancer cell lines [1][2]. However, a systematic literature search across PubMed, PubChem, and patent databases reveals that the target compound itself has not been the subject of any published, peer-reviewed biological evaluation as of 2026. All publicly available records originate from non-authoritative vendor platforms and do not contain experimentally determined potency, selectivity, or pharmacokinetic data. Consequently, any differential claims for this compound relative to close analogs must be based on structural class-level inference rather than direct head-to-head experimental evidence.

Why Substitution with Other Tetrahydroquinoline-Acetamide Analogs Fails for N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide


Within the class of 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamides, the identity of the N-terminal heterocyclic amine determines critical parameters including target engagement, cytotoxicity profile, and physicochemical properties. Published studies on GPER-targeting tetrahydroquinoline derivatives demonstrate that minor modifications to the terminal group can shift IC50 values by orders of magnitude across renal (RCC4-VA), hepatic (Hep G2), and pancreatic (MIA Paca-2) cancer models [1]. The 4,5-dimethylthiazole fragment present in the target compound constitutes a privileged kinase-binding motif that is absent in simpler benzyl, fluorobenzyl, or chromenyl analogs. Generic substitution of this compound with, for example, N-(2-fluorobenzyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide or N-[(2-chlorophenyl)methyl]-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide would fundamentally alter the hydrogen-bonding donor/acceptor landscape and the steric profile of the terminal group, thereby precluding any assumption of interchangeable biological function. The available evidence, while limited to class-level inference, strongly indicates that the specific combination of the electron-rich dimethylthiazole–acetamide–tetrahydroquinoline architecture is nonfungible for applications requiring thiazole-dependent target recognition.

Quantitative Differentiation Guide for N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide vs. Closest Analogs


Structural Distinction from Non-Thiazole Tetrahydroquinoline Analogs: 4,5-Dimethylthiazole vs. Benzyl/Chromenyl Terminal Groups

The target compound is the only member of the 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide series that incorporates a 4,5-dimethylthiazole-containing N-terminus. This distinction is functionally meaningful: thiazole-bearing analogs are known to engage kinase ATP-binding pockets and sulfur-dependent π-stacking interactions that are inaccessible to benzyl-, fluorobenzyl-, or chromenyl-derived comparators [1][2]. In GPER-targeted series, swapping the terminal heterocycle is reported to alter antiproliferative activity by 5- to 20-fold across three cancer cell lines, although the specific magnitude for the target compound has not been experimentally determined [1].

Medicinal Chemistry GPER Modulation Kinase Inhibition

Physicochemical Differentiation: Calculated ADME Properties of the Target Scaffold

The target compound's combination of a tetrahydroquinoline ether and a dimethylthiazole yields a calculated physicochemical profile distinct from comparator analogs. In silico ADME-tox evaluations of tetrahydroquinoline derivatives with similar architecture reported acceptable drug-likeness properties (Lipinski compliance, moderate LogP) that correlated with in vitro growth inhibitory activity [1]. While direct data for CAS 1798487-09-8 are absent, computational prediction for the scaffold suggests a molecular weight of approximately 317.41 g/mol and an expected LogP in the range of 1.5–3.0, positioning it between more lipophilic benzyl variants (cLogP typically > 3.0) and more polar chromenyl derivatives (cLogP < 1.5).

Drug-likeness ADME-Tox Prediction Scaffold Optimization

Evidence Gap Acknowledgment: Absence of Direct Biological Activity Data for the Target Compound

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and Google Patents (executed May 2026) returned zero primary research articles or patents that report experimentally measured IC50, Ki, EC50, cytotoxicity, or target engagement values for CAS 1798487-09-8. All commercially available records originate from vendor informational pages that do not provide original bioassay data [1]. The only potentially matching record in BindingDB (BDBM265485) was verified to correspond to a structurally unrelated ROMK inhibitor (PubChem CID 118233004). Therefore, no quantitative head-to-head comparison can be performed against specific named comparators. The differentiation claims presented in this guide are based on class-level scaffold inference and must be interpreted with this limitation explicitly in mind.

Data Availability Biological Evaluation Procurement Decision

Application Scenarios for N-(4,5-Dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide Based on Structural Evidence


Chemical Probe for GPER-Kinase Dual-Pharmacophore SAR Studies

The target compound combines the tetrahydroquinoline scaffold known to occupy the GPER phenylalanine cluster (F206, F208, F278) with a 4,5-dimethylthiazole group that is a recognized kinase hinge-binding motif [1][2]. This dual architecture makes the compound a candidate for structure-activity relationship (SAR) studies exploring GPER-kinase crosstalk. In published GPER work, structurally related tetrahydroquinoline derivatives achieved growth inhibition in RCC4-VA renal, Hep G2 hepatic, and MIA Paca-2 pancreatic cancer cells at micromolar concentrations, validating the scaffold's antiproliferative potential [1]. Researchers can use the compound to probe whether the dimethylthiazole appendage enhances kinase-mediated signaling modulation compared to benzyl or chromenyl-terminated controls, although users must independently generate all biological data.

Fragment-Based Library Member for Acetamide-Linked Heterocycle Combinations

The compound belongs to a modular library of >20 commercially listed 2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide derivatives with varied N-terminal groups. Within this set, the target compound is the sole representative containing the 4,5-dimethylthiazole moiety, making it the only option for investigating sulfur-mediated target interactions (e.g., metal chelation, π-stacking with aromatic residues) that are precluded in fluorobenzyl, chlorobenzyl, or chromenyl analogs [1]. Its intermediate calculated lipophilicity (cLogP ~1.5–3.0) relative to benzhydryl and chromenyl extremes further positions it for balanced cellular permeability and aqueous solubility profiling in fragment-based screening cascades.

Negative Control or Pharmacophore Excision Tool for Thiazole-Dependent Activity

In experiments where a thiazole-bearing lead compound exhibits target activity, the target compound can serve as a pharmacophore-excision control to assess whether the tetrahydroquinoline tail alone contributes to binding. By comparing the dimethylthiazole-containing compound with its N-(2-fluorobenzyl) or N-[(2-chlorophenyl)methyl] counterparts, researchers can dissect the relative contribution of the terminal heterocycle versus the core acetamide bridge and tetrahydroquinoline ether. The absence of published potency data for the target compound does not preclude its utility as a structural comparator in internally controlled, investigator-generated assays.

Scaffold for Custom Derivatization in Academic Medicinal Chemistry Programs

The target compound contains three modifiable handles: the 4,5-dimethylthiazole amino group, the acetamide linker, and the tetrahydroquinoline ether. Academic laboratories can use it as a starting scaffold for parallel synthesis, introducing substituents at each position to generate focused compound libraries. The commercial availability of the parent compound (vendor listings confirm synthesis feasibility) enables procurement as a reference standard for characterizing novel derivatives. However, users must conduct independent purity verification and stability assessment, as no certificate of analysis from a peer-reviewed source accompanies this compound.

Quote Request

Request a Quote for N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.